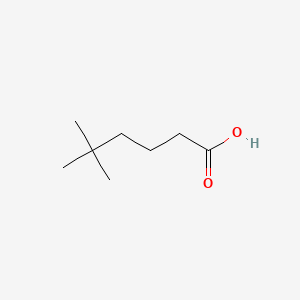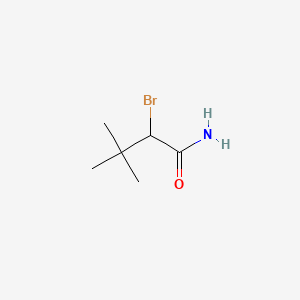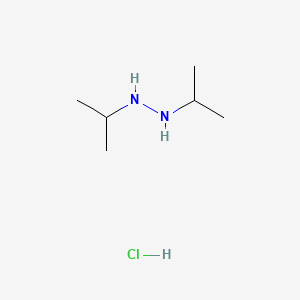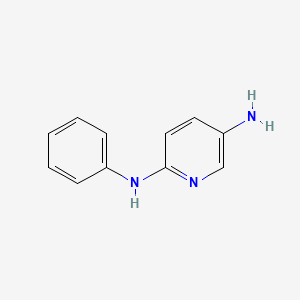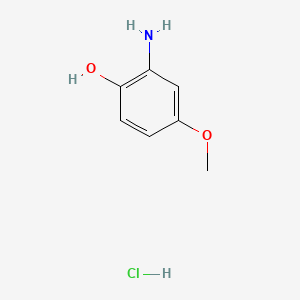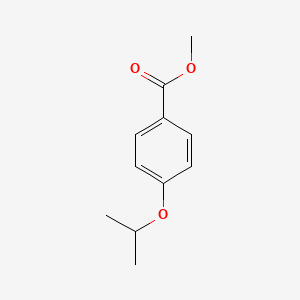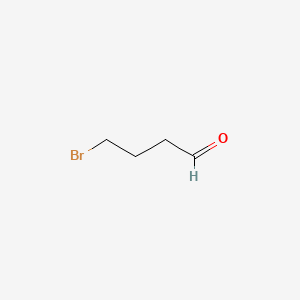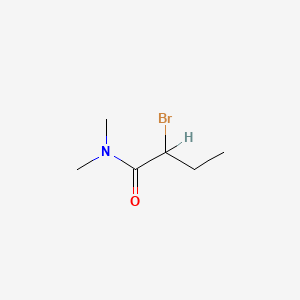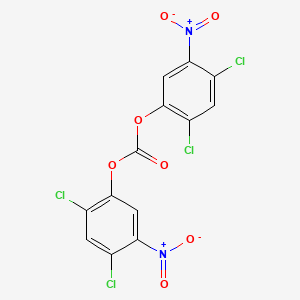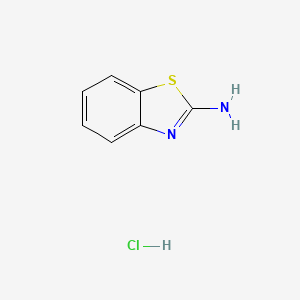
2-アミノベンゾチアゾール塩酸塩
概要
説明
2-Aminobenzothiazole Hydrochloride is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry and various industrial applications .
科学的研究の応用
2-Aminobenzothiazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor
作用機序
Target of Action
2-Aminobenzothiazole Hydrochloride has been found to interact with a diverse range of protein targets. These include tyrosine kinases such as EGFR, CSF1R, VEGFR-2, MET, and FAK, serine/threonine kinases such as Aurora, CK, CDK, DYRK2, and RAF, mutant p53 protein, BCL-XL, PI3K kinase, HSP90, NSD1, HDAC . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. For instance, it has been found to bind to the ATP-binding domain of the PI3Kγ enzyme . The binding is facilitated by hydrogen bonds formed between the compound and the amino acid residues of the protein . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes .
Biochemical Pathways
2-Aminobenzothiazole Hydrochloride affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinases and serine/threonine kinases, it can impact signal transduction pathways that regulate cell growth and proliferation . Additionally, its interaction with mutant p53 protein and BCL-XL can influence apoptosis pathways .
Result of Action
The molecular and cellular effects of 2-Aminobenzothiazole Hydrochloride’s action are diverse due to its interaction with multiple targets. It has been found to exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Action Environment
The action, efficacy, and stability of 2-Aminobenzothiazole Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances in the environment can influence the compound’s metabolism and excretion .
生化学分析
Biochemical Properties
2-Aminobenzothiazole Hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively . Additionally, 2-Aminobenzothiazole Hydrochloride interacts with proteins involved in oxidative stress responses, thereby modulating the activity of antioxidant enzymes like superoxide dismutase and catalase . These interactions highlight the compound’s potential as a therapeutic agent in managing oxidative stress-related diseases.
Cellular Effects
The effects of 2-Aminobenzothiazole Hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Aminobenzothiazole Hydrochloride can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of p53 and caspase pathways . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Aminobenzothiazole Hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, thereby influencing their function . The compound has been shown to inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate binding and catalysis . Additionally, 2-Aminobenzothiazole Hydrochloride can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminobenzothiazole Hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Aminobenzothiazole Hydrochloride can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and persistent alterations in gene expression . These findings underscore the potential of the compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Aminobenzothiazole Hydrochloride vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For example, at low doses, 2-Aminobenzothiazole Hydrochloride can inhibit tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-Aminobenzothiazole Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, such as cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, 2-Aminobenzothiazole Hydrochloride can modulate the levels of metabolites involved in energy production, such as ATP and NADH, thereby influencing cellular energy homeostasis .
Transport and Distribution
The transport and distribution of 2-Aminobenzothiazole Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, 2-Aminobenzothiazole Hydrochloride can bind to plasma proteins, such as albumin, facilitating its distribution throughout the body . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Aminobenzothiazole Hydrochloride is essential for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct 2-Aminobenzothiazole Hydrochloride to these compartments, ensuring its proper localization and function . This subcellular localization is critical for the compound’s ability to modulate cellular processes and achieve therapeutic outcomes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzothiazole Hydrochloride typically involves the cyclization of 2-aminobenzenethiol with various reagents. One common method includes the reaction of 2-aminobenzenethiol with bromine and potassium thiocyanate, followed by cyclization to form 2-aminobenzothiazole. The hydrochloride salt is then obtained by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. One-pot multicomponent reactions are favored, where 2-aminobenzothiazole is synthesized using aromatic aldehydes and 1,3-diketones under microwave irradiation without solvents. This method is efficient, yielding high amounts of the target product in a short time .
化学反応の分析
Types of Reactions: 2-Aminobenzothiazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to 2-aminobenzothiazoline.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Aminobenzothiazoline.
Substitution: Various substituted benzothiazoles depending on the reagents used.
類似化合物との比較
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
5-Chloro-2-mercaptobenzothiazole: Used in the synthesis of various derivatives with biological activity.
Uniqueness: 2-Aminobenzothiazole Hydrochloride is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its significant pharmacological properties distinguish it from other benzothiazole derivatives .
特性
IUPAC Name |
1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOZTASNGWDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94787-08-3 | |
| Record name | 2-Aminobenzothiazole Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common application of 2-Aminobenzothiazole Hydrochloride in organic synthesis?
A1: 2-Aminobenzothiazole Hydrochloride (AMBT·HCl) is a valuable building block in organic synthesis. One specific application highlighted in the research is its use as a starting material for the synthesis of 4-methyl-2-hydrazinobenothiazole []. This compound is prepared through a substitution reaction between AMBT·HCl and hydrazine hydrate, utilizing ethylene glycol as a solvent [].
Q2: Can you describe an optimized process for synthesizing 4-methyl-2-hydrazinobenothiazole from 2-Aminobenzothiazole Hydrochloride?
A2: Research outlines an improved process for this synthesis. Key aspects include:
- Starting Material: The process begins with the reaction of N-(2-methylphenyl)thiourea with chlorine to yield AMBT·HCl [].
- Reaction Conditions: AMBT·HCl is then reacted with hydrazine hydrate in ethylene glycol solvent. Optimal conditions involve a 1:6.5 molar ratio of AMBT to hydrazine hydrate, a reaction temperature of 115°C, and a reaction time of 7 hours [].
- Yield and Purity: This optimized method achieves a high yield of 90.3% with a purity of 98.2% for the target compound, 4-methyl-2-hydrazinobenothiazole [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


